N-(4-Methylphenyl)-3-nitrobenzenesulfonamide
Description
Comparative Analysis of Reductive Coupling Methods
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) remains a cornerstone for sulfonamide synthesis. This method leverages the electrophilic nature of sulfonyl chlorides, which react with aryl amines under basic conditions. For this compound, 3-nitrobenzenesulfonyl chloride and 4-methylaniline undergo SNAr in acetonitrile ($$ \text{MeCN} $$) with $$ N,N $$-diisopropylethylamine ($$ \text{DIPEA} $$) as a base. The reaction proceeds at room temperature, achieving near-quantitative conversion within 16 hours.
The chemoselectivity of SNAr is influenced by the electronic properties of the sulfonyl chloride. Electron-deficient aryl sulfonyl chlorides (e.g., nitro-substituted) exhibit enhanced reactivity due to increased electrophilicity at the sulfur center. Steric effects from ortho-substituents, however, may necessitate elevated temperatures or prolonged reaction times.
Optimization of SNAr Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| $$ \text{DIPEA} $$ | $$ \text{MeCN} $$ | 25 | 92 |
| $$ \text{Et}_3\text{N} $$ | $$ \text{CH}2\text{Cl}2 $$ | 25 | 85 |
| $$ \text{NaOH} $$ | $$ \text{H}_2\text{O} $$ | 80 | 78 |
Continuous Flow Reactor Optimization for Industrial Production
Continuous flow reactors offer significant advantages over batch processes, including precise control over residence time, temperature, and mixing efficiency. While specific data for this compound are limited in the provided sources, general principles from sulfonamide synthesis can be extrapolated. For example, palladium-catalyzed reactions benefit from flow systems that maintain consistent catalyst dispersion and mitigate deactivation. Similarly, SNAr reactions achieve higher reproducibility in flow due to rapid heat dissipation and reduced side reactions.
Key parameters for flow optimization include:
- Residence time : 5–10 minutes for fast reactions (e.g., SNAr).
- Temperature gradient : 50–80°C for nitro reductions.
- Catalyst retention : Immobilized palladium catalysts enable continuous reuse.
Purification Techniques and Yield Optimization
Post-synthesis purification is critical for obtaining high-purity this compound. Common methods include:
- Recrystallization : Ethanol-water mixtures (7:3 v/v) effectively remove unreacted starting materials.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent separates nitro-byproducts.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase $$ \text{C}_{18} $$ columns resolve structurally similar impurities.
Yield optimization strategies focus on reaction stoichiometry and catalyst loading. For reductive coupling, a 2:1 molar ratio of sulfinate to nitroarene minimizes side reactions. In SNAr, a 10% molar excess of sulfonyl chloride ensures complete amine consumption.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-5-7-11(8-6-10)14-20(18,19)13-4-2-3-12(9-13)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIAXWVUHQXKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346322 | |
| Record name | N-(4-Methylphenyl)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4284-46-2 | |
| Record name | N-(4-Methylphenyl)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: N-(4-Methylphenyl)-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-(4-Carboxyphenyl)-3-nitrobenzenesulfonamide.
Scientific Research Applications
N-(4-Methylphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, as the sulfonamide group can mimic the structure of certain biological molecules.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-3-nitrobenzenesulfonamide involves its interaction with biological targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Structural and Crystallographic Features
- N-(4-Methylphenylsulfonyl)-3-nitrobenzamide : A structurally related compound where the sulfonamide group is replaced by a sulfonyl-linked benzamide. It crystallizes in the triclinic space group P-1, with weak intermolecular interactions (C–H⋯O and π–π stacking) stabilizing the lattice .
- Imidazole-4-imines (e.g., halogen-substituted derivatives) : Compounds like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine exhibit significant molecular twist (dihedral angle ~56°) and rely on C–H⋯N and π–π interactions for crystal packing, similar to sulfonamides .
Table 1: Structural Comparison
Substituent Effects on Properties
- N-(tert-butyl)-4-(cyclohexylamino)-3-nitrobenzenesulfonamide: Bulky tert-butyl and cyclohexyl groups improve lipophilicity (94% yield), suggesting enhanced membrane permeability in biological systems .
- N-(4-Bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide (C₁₃H₁₁BrN₂O₄S; MW 371.21): Bromine increases molecular weight and polarizability, which may influence crystallinity .
Biological Activity
N-(4-Methylphenyl)-3-nitrobenzenesulfonamide, a sulfonamide derivative, has gained attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Target of Action
This compound primarily acts as an intermediate in the synthesis of various pharmaceutical compounds. It is known for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs), which are crucial for pH regulation and gas exchange in biological systems.
Mode of Action
The compound's nitro and sulfonamide groups facilitate interactions with specific molecular targets, enabling it to inhibit the activity of enzymes involved in critical biochemical pathways. For instance, it has been shown to inhibit the NS3 protease of the hepatitis C virus, thereby interfering with viral replication.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties associated with this compound derivatives. The following findings highlight its potential:
- IC50 Values : Certain derivatives exhibited IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent anti-proliferative activity.
- Selectivity : The compounds showed selectivity for cancer cells over normal cells, with selectivity ratios ranging from 5.5 to 17.5 times higher against cancer cell lines compared to the normal breast cell line MCF-10A.
- Apoptosis Induction : Compound 4e significantly induced apoptosis in MDA-MB-231 cells, evidenced by a 22-fold increase in annexin V-FITC positive apoptotic cells compared to control.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Inhibition Against Pathogens : Studies indicate that certain derivatives demonstrate significant antibacterial activity against common pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.
- Effectiveness : The compound exhibited an inhibition rate of 80.69% against Staphylococcus aureus at a concentration of 50 μg/mL and anti-biofilm activity up to 79.46% against Klebsiella pneumoniae at the same concentration.
Breast Cancer Treatment
A study assessing various benzenesulfonamide derivatives on MDA-MB-231 and MCF-7 cell lines indicated that compounds like 4e not only inhibited cell growth but also induced apoptosis, highlighting their therapeutic potential in breast cancer treatment.
Bacterial Infections
Another investigation focused on the antibacterial properties of these compounds against resistant bacterial strains. The study concluded that certain derivatives could serve as effective alternatives to traditional antibiotics, especially in cases involving resistant bacterial strains.
Data Summary
The following table summarizes the biological activities and key findings related to this compound:
| Activity Type | Cell Line/Pathogen | IC50/Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1.52 - 6.31 μM | Significant anti-proliferative effect |
| MCF-7 | Not specified | Selective toxicity over normal cells | |
| Induction of apoptosis | |||
| Antimicrobial | Staphylococcus aureus | 50 μg/mL | Inhibition rate: 80.69% |
| Klebsiella pneumoniae | 50 μg/mL | Anti-biofilm activity: up to 79.46% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
